molecular formula C22H23NO5 B11392848 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-methylbenzyl)acetamide

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B11392848
M. Wt: 381.4 g/mol
InChI Key: CNYBJAISQIINHR-UHFFFAOYSA-N
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Description

2-(7,8-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a complex organic compound known for its unique structural properties. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities. The compound’s structure includes a chromen-2-one core with dimethoxy and methyl substitutions, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(7,8-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves the condensation of 7,8-dimethoxy-4-methylcoumarin with 4-methylbenzylamine under specific reaction conditions. The process may include steps such as:

    Condensation Reaction: The initial step involves the condensation of 7,8-dimethoxy-4-methylcoumarin with 4-methylbenzylamine in the presence of a suitable catalyst.

    Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include automated systems for precise control of reaction parameters and efficient purification methods to meet industrial standards.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the chromen-2-one core, resulting in reduced analogs.

    Substitution: Substitution reactions, particularly on the aromatic ring, can introduce different functional groups, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Catalysts: Acid or base catalysts are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups like halogens or alkyl groups.

Scientific Research Applications

2-(7,8-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It is utilized in the development of new materials with specific properties, such as fluorescence or photostability.

Mechanism of Action

The mechanism of action of 2-(7,8-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions.

Comparison with Similar Compounds

    7,8-Dimethoxy-4-methylcoumarin: Shares the chromen-2-one core but lacks the N-[(4-methylphenyl)methyl]acetamide group.

    4-Methylbenzylamine: Contains the aromatic amine group but lacks the chromen-2-one core.

Uniqueness: 2-(7,8-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is unique due to its combined structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C22H23NO5/c1-13-5-7-15(8-6-13)12-23-19(24)11-17-14(2)16-9-10-18(26-3)21(27-4)20(16)28-22(17)25/h5-10H,11-12H2,1-4H3,(H,23,24)

InChI Key

CNYBJAISQIINHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=C(C3=C(C(=C(C=C3)OC)OC)OC2=O)C

Origin of Product

United States

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